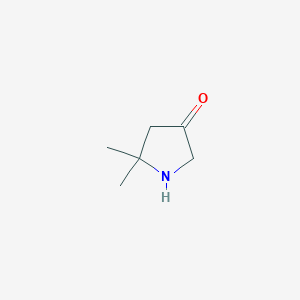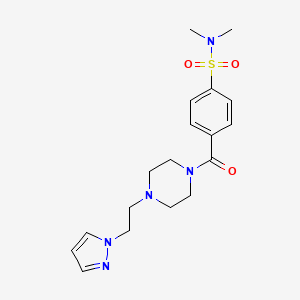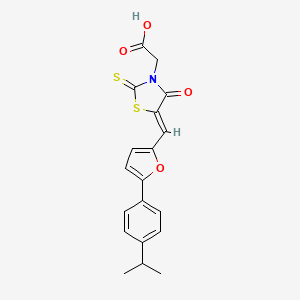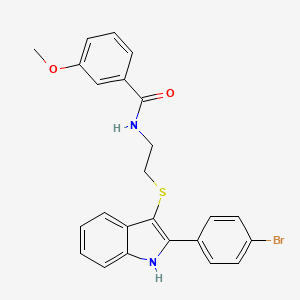
3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has focused on synthesizing novel quinazolinone derivatives and evaluating their cytotoxic activities against various cancer cell lines. For instance, studies have revealed that certain quinazolinone compounds exhibit significant cytotoxic activity, making them potential anticancer agents. These compounds demonstrate promising results against MCF-7 and HeLa cell lines, with some showing high levels of cytotoxicity at low micromolar concentrations (Poorirani et al., 2018).
Catalytic Synthesis Using Carbon Dioxide
The green synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide in the presence of a catalyst has been explored to enhance sustainability in chemical reactions. This method provides an efficient way to produce quinazoline derivatives, including those with potential pharmaceutical applications, under solvent-free conditions, contributing to the development of greener chemical processes (Mizuno et al., 2007).
Synthesis and Herbicidal Activity
A novel approach involves designing pyrazole-quinazoline-2,4-dione hybrids as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide discovery. Such compounds have been synthesized and shown to exhibit excellent herbicidal activity against resistant weeds, alongside favorable safety profiles for crops like cotton, peanuts, and corn. This research underscores the potential of quinazoline derivatives in developing new herbicides for effective weed control (He et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and tolyl groups.", "Starting Materials": [ "3,5-dimethylaniline", "2-chloroacetyl chloride", "o-toluidine", "hydrazine hydrate", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium methoxide", "4-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "2-bromoacetophenone", "palladium on carbon", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethylquinazoline", "3,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of a base to form 3,5-dimethylquinazoline.", "Step 2: Synthesis of 3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione", "3,5-dimethylquinazoline is reacted with ethyl acetoacetate in the presence of phosphorus oxychloride to form 3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione.", "Step 3: Synthesis of 3-(3,5-dimethylphenyl)-1-((3-nitro-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione", "3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione is reacted with 4-chloro-3-nitrobenzoic acid in the presence of thionyl chloride to form 3-(3,5-dimethylphenyl)-1-((3-nitro-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "Step 4: Reduction of nitro group", "3-(3,5-dimethylphenyl)-1-((3-nitro-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione is reduced using palladium on carbon and hydrogen gas to form 3-(3,5-dimethylphenyl)-1-((3-amino-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "Step 5: Synthesis of 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione", "3-(3,5-dimethylphenyl)-1-((3-amino-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione is reacted with o-toluidine and sodium azide in the presence of sodium hydride to form 3-(3,5-dimethylphenyl)-1-((3-azido-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "The resulting compound is then reacted with 2-bromoacetophenone in the presence of triethylamine and N,N-dimethylformamide to form 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "Step 6: Final purification", "The crude product is purified using acetic anhydride, sodium bicarbonate, and water to obtain the final product." ] } | |
CAS-Nummer |
1207020-59-4 |
Produktname |
3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.487 |
IUPAC-Name |
3-(3,5-dimethylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-12-17(2)14-19(13-16)30-25(31)21-10-6-7-11-22(21)29(26(30)32)15-23-27-24(28-33-23)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
FGEWECAUEJSAAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)
![2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445387.png)

![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)

![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)
![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)
![tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2445400.png)


![2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B2445405.png)